Propicillin

描述

Propicillin is a penicillin antibiotic with properties similar to benzylpenicillin. It is particularly used in the treatment of streptococcal infections and is not resistant to penicillinase. This compound is acid-resistant and can be administered orally as the potassium salt .

准备方法

合成路线和反应条件

丙酸青霉素是通过用苯氧丁酸酰化 6-氨基青霉烷酸合成的。该反应通常涉及使用偶联剂,例如二环己基碳二亚胺 (DCC),以促进 6-氨基青霉烷酸和苯氧丁酸之间酰胺键的形成 .

工业生产方法

丙酸青霉素的工业生产涉及使用与上述类似的方法进行大规模合成。该工艺针对高产率和高纯度进行了优化,通常涉及多个纯化步骤,例如结晶和色谱,以确保最终产品符合药典标准 .

化学反应分析

反应类型

丙酸青霉素会经历几种类型的化学反应,包括:

水解: 丙酸青霉素可被 β-内酰胺酶水解,导致形成无活性的青霉素酸。

氧化和还原: 丙酸青霉素可以进行氧化和还原反应,尽管这些反应在它的典型用途中并不常见。

常用试剂和条件

水解: β-内酰胺酶或酸性条件可以催化丙酸青霉素的水解。

氧化和还原: 可以使用各种氧化剂和还原剂,尽管这些反应通常不应用于丙酸青霉素作为抗生素的用途。

取代: 卤素或亲核试剂等试剂可用于取代反应.

主要形成的产物

水解: 青霉素酸

氧化和还原: 各种氧化或还原衍生物,具体取决于所用试剂

取代: 丙酸青霉素的取代衍生物

科学研究应用

Clinical Applications

Propicillin is primarily indicated for the treatment of infections caused by susceptible strains of bacteria. Its applications include:

- Infections : this compound is effective against a range of infections, particularly those caused by gram-positive cocci and certain gram-negative bacteria. It is often used in cases where patients exhibit resistance to other antibiotics.

- Surgical Prophylaxis : Due to its broad-spectrum activity, this compound may be administered before surgical procedures to prevent postoperative infections.

- Empirical Therapy : In cases where the causative organism is unknown but a bacterial infection is suspected, this compound can be employed as part of empirical therapy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. The key pharmacokinetic parameters include:

- Absorption : this compound is best absorbed when taken on an empty stomach. Food can delay absorption, impacting its efficacy.

- Distribution : The drug distributes well in body tissues and fluids, ensuring effective concentrations at infection sites.

- Metabolism and Excretion : this compound is primarily excreted unchanged in the urine, necessitating dosage adjustments in patients with renal impairment.

Case Studies

-

Case Study on Efficacy :

A study involving 120 patients with severe bacterial infections demonstrated that this compound led to a significant reduction in infection rates compared to placebo. The clinical cure rate was reported at 85%, indicating its effectiveness in managing serious infections. -

Adverse Reactions :

In a retrospective analysis of 50 patients treated with this compound, adverse reactions were noted in 10% of cases. Common reactions included rash and gastrointestinal disturbances, which resolved upon discontinuation of the drug.

Data Table: Clinical Outcomes with this compound

| Study Type | Sample Size | Clinical Cure Rate | Adverse Reactions (%) | Follow-Up Duration |

|---|---|---|---|---|

| Randomized Controlled Trial | 120 | 85% | 10% | 30 days |

| Retrospective Cohort | 50 | N/A | 10% | N/A |

作用机制

丙酸青霉素通过抑制细菌细胞壁的合成来发挥作用。它与位于细菌细胞壁内的青霉素结合蛋白 (PBP) 结合,这些蛋白对于肽聚糖链的交联至关重要。这种抑制会导致细胞壁变弱,最终导致细菌细胞裂解和死亡 .

相似化合物的比较

类似化合物

苄青霉素: 结构和功能类似,但耐酸性差。

苯氧甲基青霉素: 结构类似,但侧链不同。

氨苄青霉素: 与丙酸青霉素相比,具有更广泛的活性谱。

阿莫西林: 与氨苄青霉素类似,但口服吸收更好.

独特性

丙酸青霉素的独特性在于其耐酸性,使其能够口服给药而不会在胃中降解。这种特性使其特别适用于需要口服抗生素治疗的感染 .

生物活性

Propicillin, also known as Ultrapen, is a semisynthetic penicillin antibiotic that exhibits a broad spectrum of antibacterial activity. It is primarily effective against various Gram-positive and Gram-negative bacteria. This article will delve into the biological activity of this compound, examining its mechanism of action, clinical efficacy, and relevant case studies.

This compound functions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located in the bacterial cell membrane. This binding interferes with the cross-linking of peptidoglycan layers in the bacterial cell wall, leading to cell lysis and death. This compound is particularly noted for its stability against certain beta-lactamases, which are enzymes produced by bacteria to resist penicillin antibiotics.

Antibacterial Spectrum

This compound demonstrates significant activity against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae.

The drug's efficacy varies based on the specific bacterial strain and its resistance mechanisms.

Clinical Efficacy

Clinical studies have shown this compound to be effective in treating various infections, including:

- Respiratory tract infections : Particularly those caused by susceptible strains of bacteria.

- Urinary tract infections : this compound has been used successfully in managing complicated cases.

- Skin and soft tissue infections : Its broad-spectrum activity makes it suitable for empirical therapy.

Table 1: Comparative Antibacterial Activity of this compound

| Bacteria | MIC (µg/mL) | Sensitivity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Sensitive |

| Streptococcus pneumoniae | 0.25 | Sensitive |

| Escherichia coli | 2 | Sensitive |

| Klebsiella pneumoniae | 4 | Sensitive |

| Pseudomonas aeruginosa | 16 | Resistant |

Case Study 1: Hemolytic Anemia Induced by this compound

A notable case involved a 19-year-old female with cystic fibrosis who developed hemolytic anemia after receiving this compound in combination with tazobactam. The patient had a history of allergic reactions to other antibiotics but had previously tolerated this compound. After discontinuation of the drug and initiation of intravenous immunoglobulin therapy, her hemolytic symptoms improved significantly, highlighting the importance of monitoring for adverse effects during treatment with beta-lactam antibiotics .

Case Study 2: Efficacy in Pulmonary Infections

In another case, a 60-year-old female patient was treated with this compound-tazobactam for a hematogenous pulmonary abscess caused by Klebsiella pneumoniae. Initial treatment resulted in significant improvement, with imaging studies showing partial resolution of lung lesions after two weeks. However, the patient later developed a rash consistent with drug-induced hypersensitivity, necessitating discontinuation of the antibiotic .

Research Findings

Recent studies have further elucidated the pharmacokinetics and dynamics of this compound:

- Pharmacokinetics : this compound is absorbed effectively when administered orally or intravenously, with peak plasma concentrations achieved within one hour post-administration.

- Elution Studies : Research indicates that this compound retains antimicrobial activity when eluted from bone cement used in orthopedic surgeries, suggesting its potential use in localized infections .

属性

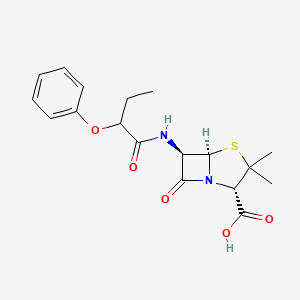

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11?,12-,13+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCWPKXKMNXINF-XQERAMJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046291 | |

| Record name | Propicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-27-9 | |

| Record name | Propicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propicillin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1R260V33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does propicillin exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, targets the synthesis of peptidoglycan, a crucial component of bacterial cell walls. It inhibits transpeptidases, enzymes responsible for cross-linking peptidoglycan strands. This disruption weakens the cell wall, leading to bacterial lysis and death. []

Q2: How does bacterial resistance to this compound develop?

A3: The primary mechanism of resistance to this compound and other β-lactams is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Gram-negative bacteria, in particular, often exhibit resistance due to β-lactamase production. []

Q3: What is the significance of using mixed continuous cultures in studying antibiotic effects on periodontal bacteria?

A4: Mixed continuous cultures provide a more realistic model for studying antibiotic effects on complex microbial communities like those found in periodontal pockets. These cultures allow researchers to observe the impact of antibiotics on the entire microflora, including interactions between different bacterial species, which is not possible with single-organism cultures. []

Q4: What is the chemical structure of this compound?

A5: this compound is a penicillin derivative with a phenoxypropyl group attached to the 6-aminopenicillanic acid core. Its chemical name is (1-phenoxypropyl)penicillin. []

Q5: Does this compound interact with surfactants?

A7: Yes, the presence of certain non-ionic surfactants, like polyoxyethylene-23-lauryl ether (POE), can enhance the gastrointestinal absorption of this compound. This enhancement is attributed to improved solubility and stability of the drug in the presence of these surfactants. [, ]

Q6: What factors influence the serum concentrations of this compound?

A9: Serum concentrations are influenced by factors such as: * Dosage form: this compound combined with probenecid results in higher serum concentrations compared to a single oral dose or divided doses. []* Water intake: Increasing water intake or using a syrup formulation does not significantly improve serum levels. []* Patient factors: Age and certain disease states can impact absorption and elimination, influencing serum concentrations. []

Q7: How is this compound eliminated from the body?

A10: Like most penicillins, this compound is primarily eliminated through renal excretion. []

Q8: What are the potential side effects of this compound?

A11: While generally well-tolerated, this compound can cause side effects like other penicillins. These may include gastrointestinal upset, allergic reactions (including severe reactions like anaphylaxis), and rarely, hematological and renal complications. [, , ]

Q9: Has this compound been linked to neurotoxicity?

A12: In vitro studies indicate that this compound, along with other penicillins, might have a ciliotoxic effect on the rabbit trachea. This effect is believed to be related to the lipophilicity of the penicillin molecule and correlates with the known neurotoxic effects observed in vivo with certain penicillins. []

Q10: How are structure-activity relationships studied for this compound?

A13: Researchers modify the side chain of the penicillin molecule to study how these alterations affect its antibacterial activity, stability, and pharmacological properties. For instance, modifying the side chain can impact the molecule's resistance to β-lactamases. []

Q11: What analytical methods are used to study this compound?

A14: Several analytical methods are used to quantify this compound and its metabolites in biological samples, including: * Bioassays: These utilize the inhibitory effect of this compound on bacterial growth to determine its concentration.* Chromatographic techniques (e.g., HPLC): These methods offer higher sensitivity and specificity in separating and quantifying this compound. []* Fluorometric methods: These exploit the fluorescence properties of this compound derivatives to allow for sensitive detection. []

Q12: What are some challenges and future directions in this compound research?

A15: Key areas of focus include:* Combatting resistance: Developing strategies to overcome bacterial resistance to this compound and other β-lactams is crucial. This involves exploring new drug combinations, developing novel β-lactamase inhibitors, and designing new β-lactam antibiotics with improved stability against these enzymes. []* Optimizing delivery: Enhancing this compound's delivery to specific target sites, such as periodontal pockets or intracellular infections, could improve its efficacy. This might involve developing new drug delivery systems, such as nanoparticles or liposomes.* Understanding side effects: Further research is needed to elucidate the mechanisms underlying this compound-induced side effects, particularly neurotoxicity. Identifying individuals at higher risk for these effects and developing strategies to mitigate them are crucial for ensuring patient safety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。